4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula and a molecular weight of 435.415 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is classified under organic compounds, specifically as a derivative of benzoic acid and hydrazone.
The synthesis of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy can be employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can be described by its IUPAC name and represented using various chemical notation systems:
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is involved in several chemical reactions:
The mechanism of action for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets:
Analytical methods such as high-performance liquid chromatography and mass spectrometry can be utilized to determine purity and identify degradation products during storage or use.
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:
This comprehensive analysis highlights the significance of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate in scientific research and its potential utility across various fields.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: